2,3'-Dichlorobiphenyl

Übersicht

Beschreibung

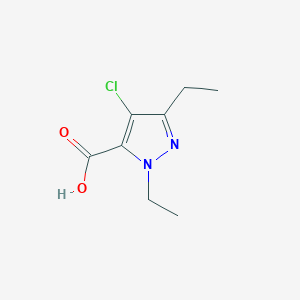

2,3’-Dichlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are organic compounds containing two chlorine atoms attached to the biphenyl moiety. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. they have been banned in many countries due to their persistence in the environment and potential health hazards .

Wissenschaftliche Forschungsanwendungen

2,3’-Dichlorobiphenyl has several applications in scientific research:

Chemistry: Used as a model compound to study the behavior of PCBs in various chemical reactions.

Biology: Investigated for its effects on biological systems, including its role as an endocrine disruptor.

Medicine: Studied for its potential neurotoxic effects and its impact on human health.

Industry: Used in the development of materials with specific insulating properties

Wirkmechanismus

Target of Action

2,3’-Dichlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the Estrogen receptor . The Estrogen receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Biochemical Pathways

The degradation of 2,3’-Dichlorobiphenyl involves several enzymes. The biphenyl upper pathway involves four enzymes: dehydrogenase (bph B), multicomponent dioxygenase (bph A, E, F, and G), second dioxygenase (bph C), and hydrolase (bph D) . Biphenyl dioxygenase is considered as the foremost enzyme used for aerobic degradation of PCBs in the metabolic pathway .

Pharmacokinetics

It has been identified in human blood , suggesting that it can be absorbed and distributed in the body.

Result of Action

It is known that pcbs, including 2,3’-dichlorobiphenyl, can cause harmful health effects . They have been found to disrupt cell function by altering the transcription of genes .

Action Environment

Environmental factors such as the presence of other pollutants, temperature, and pH could potentially influence the compound’s action, efficacy, and stability. More research is needed to understand these interactions .

Biochemische Analyse

Biochemical Properties

2,3’-Dichlorobiphenyl plays a significant role in biochemical reactions, particularly through its interactions with various enzymes and proteins. It has been shown to interact with the estrogen receptor, a nuclear hormone receptor involved in the regulation of gene expression and cellular proliferation . Additionally, 2,3’-Dichlorobiphenyl can bind to the aryl hydrocarbon receptor, which disrupts cell function by altering the transcription of genes, mainly by inducing the expression of hepatic Phase I and Phase II enzymes, especially of the cytochrome P450 family .

Cellular Effects

2,3’-Dichlorobiphenyl has been observed to affect various types of cells and cellular processes. It decreases the levels of dopamine in PC12 adrenal medulla cells and increases the percentage of intersex males in Xenopus laevis . The compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2,3’-Dichlorobiphenyl has been linked to mitochondrial oxidative stress and changes in mitochondrial metabolism .

Molecular Mechanism

The molecular mechanism of 2,3’-Dichlorobiphenyl involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound binds to the aryl hydrocarbon receptor, leading to the disruption of cell function by altering gene transcription . This interaction induces the expression of hepatic Phase I and Phase II enzymes, particularly those of the cy

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3’-Dichlorobiphenyl can be synthesized through various methods. One common method involves the Ullmann reaction, where chlorobenzene derivatives are coupled in the presence of a copper catalyst. Another method includes the homolytic decarboxylation of aromatic carboxylic acids using phenylating agents such as iodoso-benzene dibenzoate, lead tetrabenzoate, and silver iodide dibenzoate .

Industrial Production Methods: Industrial production of 2,3’-Dichlorobiphenyl often involves the chlorination of biphenyl under controlled conditions. The process requires precise temperature and pressure control to ensure the selective chlorination at the desired positions on the biphenyl ring .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3’-Dichlorobiphenyl undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form chlorinated biphenylols.

Reduction: It can be reduced to biphenyl under specific conditions.

Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.

Major Products:

Oxidation: Chlorinated biphenylols.

Reduction: Biphenyl.

Substitution: Various substituted biphenyls depending on the nucleophile used.

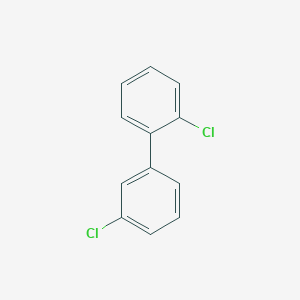

Vergleich Mit ähnlichen Verbindungen

- 2,4’-Dichlorobiphenyl

- 2,2’-Dichlorobiphenyl

- 3,3’-Dichlorobiphenyl

- 4,4’-Dichlorobiphenyl

Comparison: 2,3’-Dichlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity. Compared to other dichlorobiphenyls, it has distinct physicochemical properties and toxicological profiles, making it a compound of interest in various research fields .

Eigenschaften

IUPAC Name |

1-chloro-2-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBBDTRJIVXKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074024 | |

| Record name | 2,3'-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25569-80-6 | |

| Record name | 2,3'-Dichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025569806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3'-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3'-DICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ4O46M8F5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2,3-Dichlorobiphenyl, like many PCBs, exhibits high persistence in the environment due to its chemical stability and low water solubility. This persistence allows it to bioaccumulate in organisms and potentially biomagnify through food webs, posing risks to wildlife and human health. []

A: Certain bacterial species, like Pseudomonas strain LB400, are capable of transforming 2,3-Dichlorobiphenyl. [] These bacteria often utilize a process called cometabolism, where they degrade the compound in the presence of a growth substrate like biphenyl. [] Research has shown that Hydrogenophaga taeniospiralis IA3-A, a psychrotrophic bacterium, can also cometabolize 2,3-Dichlorobiphenyl, even at low temperatures (5°C). [] This finding is particularly relevant for bioremediation efforts in colder climates.

A: Studies have shown that the presence of biphenyl in the degradation medium can significantly decrease the rate of 2,3-Dichlorobiphenyl transformation by Pseudomonas strain LB400. [] This suggests that the availability and type of growth substrates can influence the biodegradation efficiency.

A: Research has explored the use of genetically modified psychrotolerant Pseudomonas spp. strains (Cam-1-gfp1 and Sag-50G-gfp1) for 2,3-Dichlorobiphenyl bioremediation in soil. [] These strains, engineered with a green fluorescent protein (GFP) gene, demonstrated survival in soil microcosms and enhanced the biodegradation of 2,3-Dichlorobiphenyl.

A: Traditional methods for PCB analysis, such as measuring the disappearance of Aroclors (commercial PCB mixtures), can lead to inaccurate results due to volatilization, adsorption, or absorption losses. [] These methods also face challenges in accurately identifying individual PCB congeners due to incomplete gas chromatographic resolution.

A: Researchers are investigating a combination of Microwave Assisted Extraction (MAE) and Subcritical Water Extraction (SBWE) as a rapid and efficient method for extracting 2,3-Dichlorobiphenyl from environmental matrices like soil. [] This combined approach has shown improved recoveries and reduced extraction times compared to traditional SBWE.

A: Utilizing defined mixtures of PCB congeners, including 2,3-Dichlorobiphenyl, allows researchers to more accurately assess the PCB-degradative competence and congener specificity of microorganisms. [] This approach provides valuable insights into the biodegradation pathways and helps identify strains with superior PCB-degradative abilities.

A: Studies have shown that 2,3-Dichlorobiphenyl undergoes photodechlorination primarily in the excited singlet state when exposed to UV irradiation in a 2-propanol solution. [] This process leads to the formation of 3-chlorobiphenyl. The quantum yield of this reaction was found to be 0.2, independent of the substrate concentration and the excitation wavelength.

A: The identification of 2,3-Dichloro-3',4'-dihydroxybiphenyl as a putative metabolite provides valuable insights into the metabolic pathways of 2,3-Dichlorobiphenyl in biological systems. [] This finding contributes to a better understanding of the compound's fate and potential toxicity within organisms.

A: Novel fluorescence sensing probes using carbon quantum dots as signal amplification molecules are being developed for rapid and selective detection of PCB congeners, including 2,3-Dichlorobiphenyl. [] These probes, combined with DNA aptamers as biorecognition elements, offer high sensitivity and specificity for environmental monitoring applications.

A: The presence of active Cytochrome P450 enzymes in marine macroalgae suggests their potential role in the metabolism of xenobiotics, including 2,3-Dichlorobiphenyl. [] This finding highlights the complex interactions between environmental pollutants and marine organisms, and the potential of macroalgae to act as a metabolic sink for these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B164810.png)